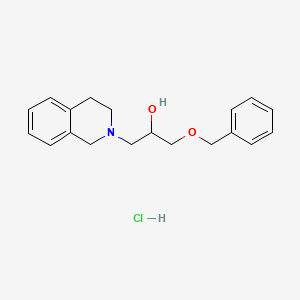

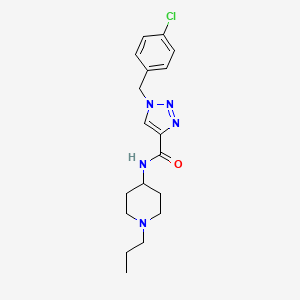

1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride is a significant compound in the realm of organic chemistry and pharmacology. This compound is known for its multifaceted applications, particularly in medicinal chemistry, where it serves as a core structure in the synthesis of various biologically active molecules. Its unique chemical structure allows it to interact with multiple biological targets, making it a valuable asset in drug development and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride typically begins with the alkylation of 3,4-dihydroisoquinoline. The process involves the introduction of a benzyloxy substituent, often facilitated by reagents like benzyl bromide in the presence of a base such as sodium hydride. The subsequent steps include a series of protective group manipulations and functional group interconversions, culminating in the hydrochloride salt formation through acid-base reaction conditions.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound is carried out through a multi-step process, ensuring high yield and purity. The key to industrial production lies in the optimization of reaction conditions, solvent choice, and the use of catalysts to streamline the synthesis while maintaining cost-effectiveness and environmental considerations.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy and isoquinoline moieties, using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: : Reduction reactions are common with this compound, where agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: : Nucleophilic and electrophilic substitution reactions are prevalent, with common reagents including alkyl halides and acid chlorides under suitable conditions.

Common Reagents and Conditions: : Reactions involving this compound often utilize solvents such as dichloromethane, acetonitrile, and ethanol, depending on the reaction type. Conditions vary from room temperature to reflux, with catalysts like palladium or platinum being frequently used.

Major Products Formed: : The primary products from reactions involving this compound include derivatives with modified functional groups, often leading to enhanced biological activity or altered physicochemical properties, making them suitable for further development in pharmaceuticals.

Scientific Research Applications

This compound's versatility makes it indispensable in scientific research, spanning several disciplines:

Chemistry: : In synthetic organic chemistry, it serves as a precursor for complex molecule synthesis, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: : It is used in biochemical assays to investigate enzyme interactions, receptor binding studies, and as a probe in cellular signaling pathways.

Medicine: : The compound is integral in the synthesis of pharmacologically active agents, particularly in the development of drugs targeting neurological disorders and cardiovascular diseases.

Industry: : Beyond the lab, it finds applications in the synthesis of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action for 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride involves its interaction with various molecular targets. These targets include enzymes, receptors, and ion channels. Its structure allows for binding to active sites, modulating biological activity through inhibition or activation of these targets. The pathways involved often include the modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of cellular signaling cascades.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-(benzyloxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride stands out due to its unique combination of the benzyloxy and isoquinolinyl moieties. This dual functionality imparts distinctive biological properties, making it more versatile in its applications.

Similar Compounds: : Other related compounds include 1-(benzyloxy)-3-(4-methoxy-2-quinolinyl)-2-propanol, and 1-(benzyloxy)-3-(3,4-dihydroxy-2-quinolinyl)-2-propanol. Each of these has specific attributes but lacks the comprehensive versatility of this compound.

This comprehensive overview highlights the significance and multifaceted nature of this compound, establishing its crucial role in various fields of research and industry. Hope this adds something to your arsenal.

Properties

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-phenylmethoxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2.ClH/c21-19(15-22-14-16-6-2-1-3-7-16)13-20-11-10-17-8-4-5-9-18(17)12-20;/h1-9,19,21H,10-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKXWPSACWCNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(COCC3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-carbamoylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4951073.png)

![(5E)-5-[[4-[3-(3,4-dimethylphenoxy)propoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4951093.png)

![2-{[3-(2-Heptanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B4951125.png)

![N-(4-methyl-2-pyridinyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B4951127.png)